molecular formula C25H18O B15491593 2,2-Diphenyl-2h-benzo[g]chromene CAS No. 5257-16-9

2,2-Diphenyl-2h-benzo[g]chromene

Cat. No.: B15491593
CAS No.: 5257-16-9
M. Wt: 334.4 g/mol
InChI Key: HFUSHJYBNWVFGT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2h-benzo[g]chromene ( 5257-16-9) is an organic compound with the molecular formula C25H18O and a molecular weight of 334.41 g/mol. It is a member of the chromene family, which is extensively studied for its pronounced photochromic properties . This compound undergoes a reversible ring-opening reaction upon irradiation with UV light (typically at 366 nm), generating colored open forms known as photomerocyanines . These metastable isomers exhibit a broad absorption band in the visible spectrum (around 420-440 nm), and the system reverts thermally to the original closed form . The photochromism is characterized as both thermoreversible and photoreversible, making it a model system for fundamental studies in photochemistry . Research applications for this chromene include investigating reaction mechanisms and kinetics in solvation dynamics , developing novel optical switching devices , and potential use in high-density optical data storage media . Its properties, such as the thermal relaxation time and activation energy for the ring-closure process, have been characterized in various solvents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5257-16-9

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

2,2-diphenylbenzo[g]chromene

InChI

InChI=1S/C25H18O/c1-3-11-22(12-4-1)25(23-13-5-2-6-14-23)16-15-21-17-19-9-7-8-10-20(19)18-24(21)26-25/h1-18H

InChI Key

HFUSHJYBNWVFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=CC4=CC=CC=C4C=C3O2)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Diphenyl 2h Benzo G Chromene and Analogs

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactions to favor the formation of a specific isomer is a cornerstone of modern organic synthesis. In the context of 2,2-Diphenyl-2H-benzo[g]chromene, this control is paramount to ensure the desired connectivity of the fused ring system.

Multi-Component Reactions for Chromene Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of benzochromene derivatives, often providing access to a library of compounds from readily available starting materials.

One notable example involves the one-pot, three-component reaction of 2-naphthol (B1666908), various aldehydes, and a source of active methylene, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This reaction, often catalyzed by a base or a Lewis acid, proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the benzochromene scaffold. While this approach is highly efficient for generating diverse benzochromene libraries, achieving specific 2,2-disubstitution, as in the case of this compound, requires the use of specialized starting materials or further synthetic modifications.

For instance, a study demonstrated the synthesis of 3-amino-1-substituted-1H-benzo[f]chromenes under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. researchgate.net This reaction highlights the potential of MCRs in generating diverse benzochromene isomers.

AldehydeActive Methylene CompoundCatalystConditionsProductYield (%)
BenzaldehydeMalononitrileCAN (5 mol%)120 °C, solvent-free, 30 min3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile92
4-ChlorobenzaldehydeMalononitrileCAN (5 mol%)120 °C, solvent-free, 30 min3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile94
4-MethylbenzaldehydeEthyl cyanoacetateCAN (5 mol%)120 °C, solvent-free, 30 minEthyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate89

This table presents data on the synthesis of benzo[f]chromene analogs via a multi-component reaction, illustrating the versatility of this approach.

Cyclization Reactions for Benzo[g]chromene Ring Closure

The critical step in the synthesis of this compound is the formation of the pyran ring fused to the naphthalene (B1677914) core. Various cyclization strategies have been employed to achieve this transformation.

The most direct and widely used method for the synthesis of 3,3-diphenyl-3H-naphtho[2,1-b]pyran (an alternative nomenclature for this compound) is the acid-catalyzed condensation of 2-naphthol with 1,1-diphenyl-2-propyn-1-ol. wikipedia.orgresearchgate.netresearchgate.net This reaction is believed to proceed through the formation of a naphthyl propargyl ether intermediate, which then undergoes a Claisen rearrangement followed by cyclization to yield the final product. bohrium.com The regioselectivity of this reaction, favoring the formation of the benzo[g] isomer (linear annulation) over the benzo[h] isomer (angular annulation), is a key aspect of this synthetic route.

Another innovative approach to benzo[g]chromene synthesis involves a photochemical intramolecular cyclization reaction. This strategy utilizes the photoredox properties of quinones to facilitate a C-H bond oxidation in proximity to a photoexcited quinone carbonyl group, leading to the formation of the chromene ring system. researchgate.net

Furthermore, cascade reactions involving intramolecular cyclization have proven effective. For example, an arylamine-catalyzed Mannich-cyclization cascade has been developed for the synthesis of substituted 2H-benzo[h]chromenes, including a 2,2-diphenyl analog. researchgate.net This method involves the efficient generation of an ortho-quinone methide intermediate, which then undergoes intramolecular cyclization. While this specific example yields the benzo[h] isomer, the underlying principle of a catalyzed cascade cyclization is a powerful strategy that could potentially be adapted for the regioselective synthesis of the benzo[g] isomer.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
1-Naphthol3,3-Diphenylacrylaldehyde (B75156)o-Phenylenediamine (20 mol%), CH₂Cl₂, 40 °C2,2-Diphenyl-2H-benzo[h]chromene78
1-Naphthol3-Methyl-2-butenalo-Phenylenediamine (20 mol%), CH₂Cl₂, 40 °C2,2-Dimethyl-2H-benzo[h]chromene61

This table showcases the synthesis of 2,2-disubstituted 2H-benzo[h]chromene analogs, demonstrating the utility of cascade cyclization reactions.

Catalytic Approaches in Chromene Synthesis

A wide array of catalysts, including acids, metals, and organocatalysts, have been employed to enhance the efficiency and selectivity of chromene synthesis.

Acid Catalysis: As previously mentioned, acid catalysis is fundamental to the classical synthesis of this compound from 2-naphthol and 1,1-diphenyl-2-propyn-1-ol. wikipedia.orgresearchgate.netresearchgate.net Various acidic catalysts, such as p-toluenesulfonic acid (TsOH), have been utilized to promote this condensation and rearrangement cascade. guidechem.com

Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful toolkit for the construction of complex heterocyclic systems. While specific examples for this compound are not extensively documented, related metal-catalyzed reactions for chromene synthesis are prevalent. For instance, iron(III) chloride has been used to catalyze the hydroaryloxylation of 2-propargylphenols and naphthols, leading to the formation of chromenes with a preference for the 6-endo-dig cyclization pathway. nih.gov Palladium-catalyzed multi-component reactions have also been developed for the synthesis of polysubstituted chromene derivatives. nih.gov

Organocatalysis: Organocatalysis has emerged as a valuable, metal-free alternative for chromene synthesis. Simple organic molecules can catalyze key bond-forming reactions with high efficiency and selectivity. The aforementioned arylamine-catalyzed synthesis of 2H-benzo[h]chromenes is a prime example of organocatalysis in action. researchgate.net In this reaction, a simple aniline (B41778) derivative catalyzes the formation of an ortho-quinone methide, which is a key intermediate in the cyclization process.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of valuable chemical compounds.

Solvent-Free and Aqueous Media Synthetic Protocols

One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents. To this end, solvent-free and aqueous media synthetic protocols for benzochromenes have been developed.

For example, the synthesis of various benzochromene derivatives has been achieved under solvent-free conditions by heating the reactants in the presence of a catalyst. researchgate.net This approach not only minimizes solvent waste but can also lead to shorter reaction times and simpler workup procedures. Microwave irradiation has also been employed to facilitate catalyst-free synthesis of benzo[c]chromenes in aqueous media, highlighting the potential for energy-efficient and environmentally benign transformations. researchgate.netmdpi.com The use of ultrasound has also been reported as a green tool for the synthesis of 1H-benzo[f]chromene derivatives. guidechem.com

Sustainable Catalysis

The development of sustainable catalysts, such as enzymes and metal-organic frameworks (MOFs), is another important aspect of green chemistry.

Enzyme-Catalyzed Synthesis: While the direct enzyme-catalyzed synthesis of this compound has not been reported, the broader field of biocatalysis offers significant potential. Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of chemo-, regio-, and stereoselectivity. springernature.com The application of enzymes in the synthesis of chromene precursors or in key bond-forming steps could provide a more sustainable route to these compounds.

MOF-Based Catalysis: Metal-organic frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable catalytic sites. youtube.com Their well-defined structures and potential for recyclability make them attractive candidates for heterogeneous catalysis. youtube.com MOFs have been explored as catalysts for various organic transformations, and their application in the synthesis of heterocyclic compounds is an active area of research. nih.gov The use of MOFs as catalysts could offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable synthetic process for benzochromenes.

Asymmetric Synthesis of Chiral Chromene Derivatives

The parent compound, this compound, is achiral due to the presence of two identical phenyl substituents at the C2 position, which renders this carbon atom non-stereogenic. Therefore, direct asymmetric synthesis to induce chirality at this specific position is not applicable. However, the synthesis of chiral analogs of the broader chromene family, including benzo[g]chromene derivatives, is a significant area of research. Chirality can be introduced by modifying the substitution pattern on the chromene core, for example, at the C2 or C3 positions, making asymmetric synthesis a critical tool for producing enantiomerically pure or enriched compounds.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chromenes. mdpi.com For instance, organocatalytic domino oxa-Michael/aldol reactions have been employed to synthesize 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov In one study, L-pipecolinic acid was used as an organocatalyst for the reaction between salicylaldehyde (B1680747) and β-nitrostyrene, yielding chromenes with high yields but poor enantioselectivity (5–17% ee). nih.gov

Another prominent method is the asymmetric [4+2] cycloaddition (Diels-Alder reaction). This approach can be used to construct the chromene ring with controlled stereochemistry. A strategy for preparing functionalized 4H-chromene derivatives involves a Cs₂CO₃-catalyzed [4+2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, achieving excellent yields and diastereoselectivity. rsc.org While many examples focus on the general benzopyran or chromane (B1220400) nucleus, these principles are foundational for developing specific methods for benzo[g]chromene analogs. mdpi.com

Table 1: Examples of Asymmetric Synthesis Strategies for Chromene Analogs

Post-Synthetic Functionalization and Derivatization of the Benzo[g]chromene Core

Post-synthetic functionalization, or late-stage functionalization, is a crucial strategy for creating a library of analogs from a common core structure. rsc.org This approach allows for the modification of a pre-formed benzo[g]chromene skeleton, enabling the introduction of diverse chemical moieties to tune its properties.

A variety of methods have been developed for the derivatization of the 2H-chromene ring system. Nickel-catalyzed cross-coupling reactions provide a modular and efficient route to 2-substituted-2H-chromenes. organic-chemistry.org For example, readily accessible 2-ethoxy-2H-chromenes can react with boronic acids in the presence of a nickel catalyst to form C-C bonds at the C2 position, allowing for the late-stage incorporation of complex molecules. organic-chemistry.org

Derivatization is not limited to the C2 position. Functional groups introduced at other positions on the chromene ring can serve as handles for further modification. In one instance, 3-substituted-2-phenyl-2H-chromene derivatives were further functionalized to attach triazole and biotin (B1667282) moieties, demonstrating the utility of this approach in creating specialized tools for chemical biology research. nih.gov

The synthesis of a range of substituted 2H-benzo[h]chromenes, an isomer of the benzo[g] system, highlights the variety of functional groups that can be incorporated. mdpi.com Through a simple arylamine-catalyzed cascade reaction, derivatives bearing electron-donating and electron-withdrawing groups on the phenyl ring at the C2 position have been synthesized in high yields. mdpi.com This demonstrates the tolerance of the reaction to various functional groups, a key feature of effective late-stage functionalization strategies. For example, derivatives with chloro, bromo, fluoro, nitro, and dimethylamino groups have been successfully prepared. mdpi.com

Table 2: Examples of Functionalized 2H-Benzo[h]chromene Derivatives via Cascade Reaction

Table of Mentioned Compounds

Mechanistic Investigations of 2,2 Diphenyl 2h Benzo G Chromene Transformations

Reaction Mechanisms in 2,2-Diphenyl-2H-benzo[g]chromene Formation

The synthesis of the this compound core structure can be achieved through various synthetic routes, often involving cascade reactions.

A key intermediate in the formation of many chromene derivatives is the highly reactive ortho-quinone methide (o-QM). nih.govescholarship.org These transient species are often generated in situ and readily undergo further reactions. escholarship.org One established method for generating o-QMs involves the reaction of salicylaldehydes with various reagents under specific conditions. escholarship.org

A prominent pathway for the synthesis of 2H-benzo[h]chromenes, a class of compounds that includes this compound, involves a cascade reaction. nih.govnih.gov This cascade can be initiated by a benzannulation reaction, followed by the formation of an o-QM, and culminating in an electrocyclization to yield the chromene ring system. nih.gov For instance, the reaction of an α,β-unsaturated Fischer carbene complex with a propargyl ether can trigger such a cascade. nih.gov

Another approach involves an arylamine-catalyzed Mannich-cyclization cascade reaction. nih.gov This method efficiently generates o-QMs from 1- or 2-naphthols and trans-cinnamaldehydes under mild conditions. nih.gov The reaction is believed to proceed through the formation of an o-QM intermediate, which then undergoes cyclization to form the benzo[h]chromene structure. nih.gov The synthesis of 2,2-diphenyl-2H-benzo[h]chromene has been successfully achieved using 3,3-diphenylacrylaldehyde (B75156) as a substrate in this type of reaction. nih.govmdpi.com

The formation of the o-QM intermediate can be influenced by various factors, including the solvent and the presence of hydrogen bonding. nih.gov For example, in certain reactions, the presence of a hydrogen bond can hinder the formation of the o-QM, leading to the formation of a phenol (B47542) as a major product. nih.gov This can be overcome by using a solvent that disrupts hydrogen bonding. nih.gov

The efficiency and outcome of chromene synthesis are governed by both kinetic and thermodynamic factors. The rate of the reaction and the stability of the final product are crucial for achieving high yields.

In the context of photochromism, the kinetics of the bleaching process, which is the thermal reversion of the colored open form to the colorless closed form, is a critical parameter. researchgate.net Phenyl/arylethynylation at specific positions of the 2,2-diphenylbenzopyran ring has been shown to significantly stabilize the photogenerated o-quinonoid intermediates, making the photochromic phenomenon observable at room temperature and affecting the bleaching kinetics. researchgate.net

The conversion of the closed form (CF) to the open forms (TC and TT isomers) under UV irradiation is also subject to kinetic control. The mechanism of this transformation can be either sequential (CF → TC → TT) or parallel (CF → TC; CF → TT), depending on the specific chromene derivative. researchgate.net The relative concentrations of the different isomers in the photostationary state are influenced by the reaction conditions. researchgate.net

Photochemical and Thermal Rearrangements of this compound

This compound and related naphthopyrans are well-known for their photochromic properties, undergoing reversible transformations upon exposure to light and heat.

The photochromism of this compound is based on a reversible electrocyclic reaction. researchgate.netmasterorganicchemistry.com Upon irradiation with UV light, the pyran ring undergoes a 6π-electrocyclic ring-opening reaction, involving the cleavage of the spiro C-O bond. researchgate.netresearchgate.net This process leads to the formation of colored, open-ring isomers known as merocyanines. researchgate.net

The reverse reaction, the ring-closure, can be induced either thermally or by irradiation with visible light. researchgate.net This process involves a 6π-electrocyclization that regenerates the closed, colorless form of the chromene. masterorganicchemistry.com The thermal ring-closure reaction can occur on timescales ranging from microseconds to seconds, depending on the structure of the molecule and the surrounding environment. researchgate.net

The stereochemistry of the electrocyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com The specific stereochemical outcome of the ring-opening and closing reactions determines the geometry of the resulting isomers. masterorganicchemistry.com

The photochromic process of this compound involves the formation of at least two stable open-form isomers, often referred to as the transoid-cis (TC) and transoid-trans (TT) isomers. researchgate.net These isomers have nearly identical absorption spectra but may differ in their oscillator strengths. researchgate.net

Upon UV excitation, the closed form (CF) is promoted to an excited singlet state. researchgate.netresearchgate.net From this excited state, the molecule undergoes a rapid, concerted ring-opening to form the open isomers. researchgate.netresearchgate.net Time-resolved spectroscopic studies have shown that the excited-state decay and ring-opening occur on an ultrafast timescale, often within picoseconds. researchgate.netresearchgate.netrsc.org

The subsequent thermal relaxation of the open isomers back to the closed form is a key aspect of the photochromic cycle. The activation energy for the thermal conversion of the cis-trans (ct) isomer back to the closed naphthopyran form (Np) has been determined to be approximately 77 kJ mol⁻¹, with a pre-exponential factor of about 10¹² s⁻¹, largely independent of solvent polarity. researchgate.net

The relative populations of the TC and TT isomers in the photostationary state can be influenced by factors such as the concentration of the chromene and the nature of substituents on the molecule. researchgate.net The presence of certain substituents can also affect the rate of the thermal back reaction, a crucial parameter for applications such as photochromic lenses. researchgate.net

Acid-Catalyzed Transformations of the this compound System

The this compound system can undergo transformations under acidic conditions. While specific studies on the acid-catalyzed reactions of this compound are not extensively detailed in the provided context, general principles of acid catalysis on related chromene systems can be inferred.

Acid catalysis can play a role in both the synthesis and subsequent reactions of chromenes. For example, the synthesis of 2H-benzo[h]chromenes can be achieved through the acid-catalyzed condensation of naphthols with propargylic alcohols using catalysts like p-toluenesulfonic acid. nih.gov

In the context of transformations, acid-catalyzed rearrangements of related chroman intermediates have been reported. nih.gov It is plausible that under acidic conditions, the pyran ring of this compound could be susceptible to protonation, potentially leading to ring-opening or other rearrangement reactions. The specific outcome would depend on the reaction conditions and the stability of the resulting carbocationic intermediates. The generation of ortho-quinone methides, key intermediates in chromene chemistry, can also be facilitated by acid-mediated transformations of pre-functionalized phenols. researchgate.net

Mechanistic Aspects of Molecular Switching and Photoinduced Processes

The photochromism of this compound is a fascinating example of molecular switching, driven by a series of photoinduced and thermal transformations. The process is initiated by the absorption of ultraviolet (UV) light, leading to the cleavage of the C-O bond in the pyran ring and the formation of colored, open-ring isomers known as merocyanines. This reversible transformation between a colorless, closed form and a colored, open form is at the heart of its application in various light-sensitive technologies.

Upon UV irradiation, the colorless this compound undergoes a rapid, electrocyclic ring-opening reaction. researchgate.netnih.gov This process occurs on an ultrafast timescale, typically within picoseconds, and proceeds from the excited singlet state. nih.govrug.nlrsc.org The primary photoinduced event is the cleavage of the spiro C-O bond, leading to the formation of a planar, colored merocyanine (B1260669) structure.

The initial photoproducts are typically a mixture of at least two stereoisomers of the open form: the transoid-cis (TC) and transoid-trans (TT) isomers. researchgate.net The quantum yield for this photocoloration process is generally high, with reported values around 0.8, indicating a very efficient conversion of light energy into chemical change. researchgate.net

In contrast, the TT isomer is generally more thermally stable than the TC isomer. researchgate.net Its reversion to the closed form is significantly slower, and in some cases, can be induced by irradiation with visible light, a process known as photobleaching. The existence of these two open isomers with different thermal stabilities can lead to complex, bi-exponential fading kinetics. researchgate.net The relative population of the TC and TT isomers can be influenced by factors such as the solvent and the presence of substituents on the chromene core.

Detailed Research Findings

Research into the photochromism of this compound and its derivatives has revealed important structure-property relationships that govern their switching behavior. The electronic nature and position of substituents on the aromatic rings can significantly modulate the absorption spectra of both the closed and open forms, as well as the kinetics of the photo- and thermal-switching processes.

For instance, the introduction of electron-donating or electron-withdrawing groups can influence the quantum yield of photocoloration and the rate of thermal fading. Phenyl and arylethynyl substitutions at the 6- and 7-positions of the benzopyran ring have been shown to stabilize the open-ring merocyanine intermediates, leading to slower thermal fading and making the photochromic effect more readily observable at room temperature. researchgate.net

The following data tables summarize key parameters that characterize the photochromic behavior of this compound and related derivatives.

Photocoloration Quantum Yields of this compound Derivatives
CompoundSubstituentQuantum Yield (Φ)
This compoundUnsubstituted~0.8
Thermal Fading Kinetics of the Transoid-Cis (TC) Isomer of 2,2-Diphenyl-5,6-benzo(2H)chromene
ParameterValueSolvent Dependence
Activation Energy (Ea)~77 kJ/molLargely Independent
Pre-exponential Factor (A)~10¹² s⁻¹Largely Independent

Theoretical and Computational Studies of 2,2 Diphenyl 2h Benzo G Chromene

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the behavior of photochromic molecules at an atomic level. These methods allow for the detailed examination of both ground and excited electronic states, which is crucial for elucidating the pathways of photochromic reactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful and widely used computational method for investigating the ground state properties of chromene derivatives. researchgate.net By approximating the complex many-electron problem to one based on electron density, DFT provides a balance between computational cost and accuracy for determining molecular geometries and electronic structures. wavefun.com

Theoretical studies employing DFT have been instrumental in optimizing the ground state geometries of various chromene compounds. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the conformational preferences of the molecule. For instance, in diaryl-pyrano-chromenes, DFT calculations have been used to investigate the dynamic scenario, revealing the potential for syn/anti diastereoisomers and conformational enantiomers due to the symmetry of the chromene scaffold and the presence of ortho-substituted aryl groups. nih.gov The calculated enthalpy energy barrier for the interconversion between these forms provides valuable information on their stereodynamics. nih.gov

Furthermore, DFT calculations are used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in understanding the electronic transitions that occur upon photoexcitation. The energy gap between HOMO and LUMO can be correlated with the observed absorption spectra of the compounds.

Table 1: Calculated Ground State Properties of a Chromene Derivative using DFT

This table is representative of the types of data obtained from DFT calculations and does not represent a specific, single study but rather a composite of typical findings.

PropertyCalculated Value
Ground State Dipole Moment (μg)6.13 D researchgate.net
HOMO EnergyVaries with substituent researchgate.net
LUMO EnergyVaries with substituent researchgate.net
Enthalpy Energy Barrier (syn/anti interconversion)66.5 kJ/mol nih.gov

The ground state dipole moment provides insight into the molecule's polarity. HOMO and LUMO energies are indicative of the molecule's electronic reactivity and are influenced by attached chemical groups. The enthalpy energy barrier indicates the energy required for conformational changes.

Ab Initio Methods for Excited State Analysis and Potential Energy Surfaces

While DFT is excellent for ground state properties, ab initio methods are often preferred for the accurate description of excited electronic states and potential energy surfaces. These methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous treatment of electron correlation, a factor that becomes more important in excited states. researchgate.net

Methods such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) have been employed to study the excited states of molecules with complex electronic structures. researchgate.net These methods are capable of providing accurate vertical and 0-0 transition energies between the ground and excited states. researchgate.net For photochromic compounds like 2,2-Diphenyl-2H-benzo[g]chromene, understanding the potential energy surfaces of the excited states is crucial for mapping the reaction pathways from the initial Franck-Condon state to the photoproducts.

Ab initio calculations can elucidate the nature of the excited states (e.g., n → π* or π → π* transitions) and identify key conical intersections, which are points on the potential energy surface where different electronic states have the same energy and act as funnels for rapid, non-radiative decay back to the ground state, often leading to isomerization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the dynamic behavior and conformational changes of the molecule. mdpi.com

These simulations are particularly useful for studying the influence of the solvent and temperature on the conformational equilibrium. For complex molecules, MD simulations can reveal the presence of multiple stable conformations and the energy barriers between them. nih.gov This information is complementary to the static picture provided by quantum chemical calculations and is essential for a complete understanding of the molecule's behavior in a realistic environment. nih.gov For instance, MD simulations can predict solvent-induced conformational switches, which can be experimentally verified using techniques like NMR spectroscopy. nih.gov

Computational Modeling of Photophysical Processes

The combination of quantum chemical calculations and molecular dynamics simulations allows for the comprehensive modeling of the photophysical processes that underlie the photochromism of this compound.

Excited State Calculations and Transition Energies

A critical aspect of modeling photochromism is the accurate calculation of excited state energies and the probabilities of transitions between different electronic states. Time-dependent DFT (TD-DFT) is a widely used method for this purpose, offering a good compromise between accuracy and computational cost for larger molecules. researchgate.net It can be used to simulate the UV-Vis absorption spectra of the different isomers involved in the photochromic cycle. researchgate.net

For higher accuracy, especially when dealing with complex electronic states or when benchmarking other methods, more advanced ab initio methods like Coupled Cluster (CC) theory (e.g., CC2, CC3, CCSD, and CCSDT) are employed. arxiv.org These methods provide highly accurate vertical transition energies and oscillator strengths, which are crucial for a quantitative understanding of the light absorption process. arxiv.org

Table 2: Comparison of Theoretical Methods for Excited State Calculations

This table provides a general comparison of common computational methods used for studying excited states.

MethodStrengthsLimitationsTypical Application
TD-DFTComputationally efficient, good for large molecules.Can be less accurate for certain types of excited states (e.g., charge-transfer).Simulating UV-Vis spectra of photochromic isomers. researchgate.net
CASSCF/CASPT2Good for multi-reference systems and bond-breaking processes.Computationally demanding, requires careful selection of the active space.Studying potential energy surfaces and conical intersections. researchgate.net
Coupled Cluster (CC)Highly accurate for single-reference systems.Very high computational cost, limited to smaller molecules.Benchmarking transition energies. arxiv.org

Simulation of Photochromic Cycles and Isomerization Pathways

The ultimate goal of computational modeling in this field is to simulate the entire photochromic cycle, from the absorption of a photon by the closed form to the formation of the colored open form and its subsequent thermal or photochemical reversion to the closed form. This involves mapping the reaction pathways on the excited-state and ground-state potential energy surfaces.

Upon UV irradiation, the this compound molecule undergoes a ring-opening reaction. researchgate.net This process is initiated by the cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, open-ring isomer, often a transoid-cis merocyanine (B1260669). researchgate.net Computational studies, often combining TD-DFT with molecular dynamics, can trace the structural evolution of the molecule on an ultrafast timescale as it proceeds from the Franck-Condon region to the ring-opened product. researchgate.net These simulations can identify the key transition states and intermediates along the isomerization pathway, providing a detailed, atomistic picture of the photochromic mechanism. researchgate.net The subsequent thermal relaxation of the open form back to the closed form can also be modeled, yielding insights into the stability of the colored isomer. researchgate.net

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry, particularly through the application of density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an indispensable tool for elucidating the reactivity and selectivity of complex organic molecules like this compound. These theoretical investigations provide molecular-level insights that complement and often guide experimental findings.

A significant area of study involves the photochromic properties of this compound, which undergoes a reversible ring-opening reaction upon UV irradiation to form a colored, open-ring isomer. researchgate.net Computational models have been instrumental in mapping the reaction pathways and identifying key intermediates in this process. For instance, theoretical studies have consistently predicted the formation of a cis-cisoid intermediate during the photo-induced ring-opening, a species that has been challenging to observe experimentally for related naphthopyrans. researchgate.net

The mechanism of transformation from the closed form (CF) to the open forms (OF) can be either sequential (CF → TC → TT) or parallel (CF → TC; CF → TT), where TC and TT represent transoid-cis and transoid-trans isomers, respectively. Computational methods help to dissect these complex reaction coordinates and understand the factors influencing the preferred pathway. researchgate.net

Furthermore, theoretical calculations support experimental observations regarding the influence of substituents on the molecule's reactivity. For example, the introduction of electron-donating groups on the benzopyran ring can be computationally modeled to understand their effect on the stability and spectral properties of the photogenerated open forms. researchgate.net These in-silico studies help in the rational design of new photochromic materials with tailored properties.

In the context of other benzo[g]chromene derivatives, DFT-based quantum chemical methods have been applied to understand reaction mechanisms, such as in the four-component green synthesis of benzochromene derivatives. researchgate.net These computational approaches provide a deeper understanding of the underlying electronic effects that govern the reactivity and selectivity of the reactions.

Quantitative Structure-Property Relationships (QSPR) for Optical and Electronic Properties

Quantitative Structure-Property Relationship (QSPR) studies, often in conjunction with computational chemistry, are pivotal in establishing correlations between the molecular structure of this compound and its derivatives, and their macroscopic optical and electronic properties.

The photochromism of this compound is a key property investigated through QSPR. The closed form of the molecule does not absorb in the visible region of the electromagnetic spectrum. researchgate.net However, upon UV irradiation, the ring opens, leading to an extended π-conjugation in the resulting planar molecule. researchgate.net This structural change gives rise to a new electronic absorption band at longer wavelengths, causing the material to become colored. researchgate.net

Computational methods like TD-DFT and INDO/S-CI calculations have been employed to explain the fluorescence properties of related benzo[g]chromen-2-one derivatives. rsc.org These studies reveal that the proximity effect, a pseudo Jahn-Teller coupling between energetically close S1 and S2 states, can lead to fast internal conversion and thus low fluorescence in non-polar solvents. rsc.org This theoretical understanding allows for the prediction of how solvent interactions, particularly hydrogen bonding with protic solvents, can suppress this non-radiative pathway and enhance fluorescence. rsc.org

Phenyl/arylethynylation of 2,2-diphenylbenzopyrans has been shown to modulate the spectral properties of the photogenerated colored open forms. researchgate.net QSPR models can quantify the effect of such substitutions, demonstrating how resonance effects are relayed through the molecule to alter the spectrokinetic properties of the open-ring isomers. researchgate.net

The following table summarizes some of the computed properties of the parent compound, 2,2-Diphenyl-2H-chromene, which serve as foundational data for QSPR models.

These fundamental properties, derived from computational methods and curated in databases like PubChem, are essential inputs for developing robust QSPR models that can predict the optical and electronic behavior of novel this compound derivatives. nih.gov

Compound Index

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic and Property Insights

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of 2,2-Diphenyl-2H-benzo[g]chromene and its photoisomers. rsc.orgresearchgate.net NMR studies have been instrumental in characterizing the different species involved in the photochromic reaction, providing insights into their stereochemistry and conformation. rsc.orgacs.org

Upon UV irradiation, the colorless closed form of this compound undergoes a ring-opening reaction to form colored merocyanine (B1260669) isomers. researchgate.netnih.gov NMR spectroscopy allows for the identification and structural determination of these photoproducts. For instance, in the case of 3,3-diphenyl-3H-naphtho[2,1-b]pyran, a related naphthopyran, NMR has been used to determine the structure of the colored species generated upon UV light irradiation. rsc.org These studies have helped in understanding the formation of different isomers, such as the transoid-cis (TC) and transoid-trans (TT) forms. rsc.orgmdpi.com

Furthermore, variable-temperature NMR techniques can provide information on the conformational flexibility and dynamics of the molecule. acs.org This is particularly important for understanding the stability and interconversion of the different photoisomers. The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide crucial information about the electronic environment and connectivity of the atoms within the molecule, allowing for a detailed structural assignment. acs.orgnih.govmdpi.com

A study on a fused-naphthopyran system utilized NMR to propose a mechanism for the formation of a single colored photoisomer and an unusual uncolored bicyclic compound upon irradiation. nih.gov This highlights the capability of NMR in unraveling complex photochemical reaction pathways.

Time-Resolved Vibrational Spectroscopy for Photoinduced Dynamics

Time-resolved vibrational spectroscopy techniques, such as time-resolved Fourier-transform infrared (FT-IR) spectroscopy and femtosecond transient absorption spectroscopy, are crucial for investigating the ultrafast dynamics of the photoinduced ring-opening reaction of this compound. nih.govacs.orgrsc.orgnih.govresearchgate.net These methods allow for the real-time observation of changes in the vibrational structure of the molecule as it transitions from the excited state to the various photoproducts. rsc.orgnih.govresearchgate.net

Studies on 2,2-diphenyl-2H-chromene, a parent compound, have employed time-resolved IR spectroscopy to monitor the structural evolution following UV radiation. rsc.orgnih.govresearchgate.net These experiments have identified multiple transient species with distinct lifetimes on the picosecond and nanosecond timescales. rsc.orgnih.govresearchgate.net By combining experimental data with quantum chemical calculations, these transient species can be assigned to different open-ring isomers. rsc.orgnih.govresearchgate.net

Femtosecond transient absorption spectroscopy has been used to study the initial steps of the photochromic reaction of 2,2-diphenyl-5,6-benzo(2H)chromene. nih.govrug.nl These studies revealed that upon photoexcitation, a Franck-Condon state is populated, followed by rapid vibrational wave packet motion and relaxation processes on a sub-picosecond timescale. nih.govrug.nl The ring-opened photoproducts are then formed in a concerted step from the excited state. nih.govrug.nl The application of a wide range of electronic and vibrational time-resolved spectroscopies has been instrumental in determining the photochromic reaction yields and understanding the factors that influence the formation of different photoproducts. acs.org

The insights gained from these time-resolved studies are essential for understanding the reaction mechanism and for designing new photochromic materials with optimized properties, such as faster color-fading speeds. acs.org

X-ray Crystallography for Solid-State Structure Determination

While the direct X-ray crystal structure of this compound is not extensively reported in the provided search results, studies on related benzo[g]chromene and naphthopyran derivatives highlight the importance of this technique. For instance, the single-crystal X-ray analysis of other pyranoquinoline and naphthopyran derivatives has been used to establish structure-property relationships. researchgate.net Similarly, the crystal structure of a benzo[f]chromene derivative has been determined, providing detailed information about its molecular geometry and intermolecular interactions. nih.gov

In some cases, the solid-state structure can influence the photochromic behavior. While many photochromic compounds are active only in solution, some naphthopyrans exhibit photochromism in the crystalline state. nih.gov X-ray analysis can reveal how the crystal packing and intermolecular interactions might affect the ring-opening and closing reactions. For particularly stable merocyanine dyes derived from naphthopyrans, X-ray crystallography has been used to confirm their quinoidal structure in the ground state. researchgate.net

The synthesis of photochromic naphthopyrans can also be achieved through solid-state reactions, and X-ray diffraction would be a key method for characterizing the resulting products. nih.gov

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Excited States

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions and excited states of this compound and its photoisomers. researchgate.netnih.govrug.nl The colorless, closed form of the molecule typically absorbs in the ultraviolet region of the spectrum. researchgate.net Upon irradiation with UV light, the molecule undergoes a 6π electrocyclic ring-opening reaction to form a colored merocyanine dye. nih.gov This open form exhibits a new, strong absorption band in the visible region, which is responsible for the observed color. researchgate.net

The position and intensity of the absorption maximum (λmax) of the colored form are influenced by the molecular structure and the solvent polarity. researchgate.netnih.gov Studies on related naphthopyrans have shown that the merocyanine dyes exhibit positive solvatochromism, meaning the λmax shifts to longer wavelengths (a bathochromic shift) as the solvent polarity increases. nih.gov This behavior is indicative of a weakly polar, quinoidal ground state for the open form. nih.gov

Fluorescence spectroscopy provides insights into the deactivation pathways of the excited states. While the closed form of many naphthopyrans has a low fluorescence quantum yield, the open form can be fluorescent. researchgate.net The study of the fluorescence of 2,2-diphenyl-5,6-benzo(2H)chromene, in conjunction with transient absorption spectroscopy, has been used to develop a simplified reaction scheme for the photochromic process. nih.govrug.nl This scheme involves the population of a Franck-Condon state upon photoexcitation, followed by rapid relaxation and a concerted ring-opening from the excited state. nih.govrug.nl

The spectrokinetic properties of the photogenerated colored intermediates can be modulated by introducing different substituents on the chromene core. For example, phenyl/arylethynylation of 2,2-diphenylbenzopyrans leads to a remarkable stabilization of the open form, making the photochromism readily observable at room temperature. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

Compound/FormTechniqueKey Findings
2,2-Diphenyl-5,6-benzo(2H)chromene (Closed Form)UV-Vis AbsorptionAbsorbs in the UV region. researchgate.net
2,2-Diphenyl-5,6-benzo(2H)chromene (Open Form)UV-Vis AbsorptionExhibits a new absorption band in the visible region. researchgate.net
2,2-Diphenyl-5,6-benzo(2H)chromeneFemtosecond Transient Absorption & FluorescencePhotoexcitation populates a Franck-Condon state, leading to ring-opening from the excited state. nih.govrug.nl
3,3-Diphenyl-3H-naphtho[2,1-b]pyran (Colored Species)Time-Resolved FT-IRAllows for structural characterization of colored species (transoid-cis and transoid-trans forms). rsc.org
2,2-Diphenyl-2H-chromeneTime-Resolved Vibrational SpectroscopyIdentifies short-lived and long-lived open isomers on picosecond to nanosecond timescales. rsc.orgnih.govresearchgate.net

Applications of 2,2 Diphenyl 2h Benzo G Chromene in Materials Science and Technology

Photochromic Materials Based on 2,2-Diphenyl-2H-benzo[g]chromene

Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This compound is a prototypical photochromic compound that undergoes a ring-opening reaction upon exposure to UV radiation. researchgate.netresearchgate.net The colorless, closed-ring form (a naphthopyran) converts to a colored, open-ring form (a merocyanine), leading to a change in the material's absorption spectrum. researchgate.net This process is reversible, with the open-ring form reverting to the closed-ring form either thermally or by irradiation with visible light. researchgate.netresearchgate.net

The photochromic properties of this compound derivatives can be tuned by introducing different substituents. For instance, the introduction of electron-donating groups on the benzopyran ring can influence the conversion rate from the closed to the open form and the equilibrium between different isomers in the photostationary state. researchgate.net Phenyl/arylethynylation of 2,2-diphenylbenzopyrans allows for the modulation of the spectral properties and stabilization of the photogenerated colored intermediates. researchgate.net

Smart Optical Coatings and Lenses

The photochromic behavior of this compound and its analogs makes them ideal candidates for applications in smart optical coatings and ophthalmic lenses. These materials can dynamically adjust their transparency in response to changing light conditions. Naphthopyrans, including derivatives of this compound, are commercially significant in photochromic ophthalmic lenses due to their high sensitivity to sunlight, excellent resistance to photochemical fatigue, and cost-effective synthesis. researchgate.net When exposed to UV light (e.g., from the sun), the lenses darken as the chromene molecules convert to their colored, open-ring form. Indoors, in the absence of UV light, they revert to their colorless, closed-ring state.

Optical Data Storage and Switching Devices

The reversible switching between two distinct states with different absorption properties makes this compound derivatives promising for high-density optical data storage and molecular switching applications. nih.gov Information can be written by inducing the colored form with UV light and erased by reverting to the colorless form with visible light. The ability to undergo thousands of write-read-erase cycles without significant degradation is a crucial property for this application.

Research has explored the use of related photochromic compounds, like diarylethenes, for 3D optical data storage. This technology utilizes multi-photon processes to trigger photochemical reactions with high spatial resolution, enabling the storage of data in a volumetric capacity. The principle of using light to switch between two states with different optical properties, such as fluorescence, is central to these data storage concepts.

Organic Electronics and Optoelectronic Devices

The extended π-conjugation in the open-ring form of this compound and its derivatives gives rise to interesting electronic and optical properties, making them suitable for use in organic electronic and optoelectronic devices.

Light-Emitting Diodes (OLEDs) and Fluorescent Probes

While direct applications of this compound in OLEDs are not extensively documented in the provided context, the fundamental principles of fluorescence and photo-responsiveness are relevant. The ability to switch between a non-fluorescent (closed) and a fluorescent (open) state is a key feature of molecular switches. nih.gov

More specifically, benzo[h]chromene derivatives have been developed as fluorescent probes for the detection of metal ions. For example, a benzo[h]chromene derivative has been synthesized to act as a 'turn-on' fluorescent chemosensor for the selective detection of lead ions (Pb²⁺). researchgate.netiaea.org In its base state, the compound is weakly fluorescent; however, upon binding with Pb²⁺, its fluorescence quantum yield significantly increases, accompanied by a visible color change in its emission. researchgate.netiaea.org Another derivative was designed as a two-photon fluorescent probe for detecting magnesium ions (Mg²⁺) in biological systems, demonstrating high selectivity and photostability. korea.ac.krnih.gov

Organic Photovoltaics and Transistors (if applicable)

The application of this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is an area of ongoing research. The development of novel electron-rich building blocks is crucial for creating efficient semiconducting polymers for these devices. For instance, a related benzo[c]chromene (BC) unit, which has a strong electron-donating oxygen atom, was incorporated into polymers for solar cells. rsc.org These BC-based polymers exhibited broader absorption and higher power conversion efficiencies compared to their fluorene-based counterparts, demonstrating the potential of chromene-based structures in organic photovoltaics. rsc.org

Advanced Chemosensors and Molecular Switches (non-biological detection)

The responsive nature of this compound derivatives to external stimuli extends to their use as chemosensors for non-biological detection. Their ability to change color or fluorescence upon interaction with specific analytes makes them valuable for creating highly selective and sensitive sensors.

Design of Functional Polymers Incorporating this compound Moieties

The integration of specific molecular moieties into polymer structures is a powerful strategy for developing advanced functional materials. In this context, this compound presents an attractive candidate for the design of functional polymers, primarily due to the inherent photochromic characteristics associated with the chromene core. The design of such polymers involves the strategic incorporation of the this compound unit into a macromolecular architecture, either as a pendant group or as an integral part of the main polymer chain. This allows for the creation of materials with tunable optical properties, making them suitable for applications such as smart coatings, optical data storage, and light-responsive sensors.

The primary approach to designing these functional polymers is through the synthesis of a polymerizable derivative of this compound. This typically involves chemically modifying the chromene molecule to introduce a reactive group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) functionality. This "functionalized monomer" can then participate in polymerization reactions.

Subsequent copolymerization of the functionalized this compound monomer with conventional monomers, for instance, methyl methacrylate (MMA) or various acrylates, yields a polymer with pendant chromene units. The choice of the comonomer is crucial as it influences the properties of the resulting polymer matrix, such as its glass transition temperature (Tg), which in turn can affect the kinetics of the photochromic switching of the chromene moieties. rsc.orghud.ac.uk For example, a polymer matrix with a lower Tg may allow for faster switching speeds of the photochromic dye. rsc.orghud.ac.uk

Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture. rsc.orghud.ac.uk This allows for the synthesis of well-defined block copolymers or polymers with a specific number of photochromic units per chain, enabling fine-tuning of the material's functional response. rsc.orghud.ac.uk While much of the existing research focuses on other photochromic systems like spiropyrans and naphthopyrans, the fundamental principles of polymer design are broadly applicable. For instance, studies on naphthopyran-based polymers have shown that they are generally tolerant of radical polymerization conditions, a favorable characteristic for their incorporation into various polymer structures. rsc.org

An alternative, though less common, design strategy involves integrating the chromene moiety directly into the polymer backbone. rsc.org This main-chain architecture can significantly impact the photochromic and halochromic (color change in response to pH) properties of the resulting polymer. rsc.org The specific placement of the linkages to the polymer chain on the chromene unit is a critical design parameter that can determine the efficiency of the photochromic response. rsc.org

The table below outlines conceptual design strategies for functional polymers incorporating this compound moieties, based on established principles from related photochromic polymer systems.

Polymer Design Strategy Method of Incorporation Potential Comonomers Key Functional Properties Controlling Factors
Pendant Chromene Copolymers Free-radical copolymerization of a functionalized this compound monomer. rsc.orghud.ac.ukresearchgate.netMethyl methacrylate (MMA), Ethyl acrylate (EA), StyrenePhotochromism, Tunable optical density, Reversible color change. researchgate.netrsc.orgComonomer ratio, Polymer glass transition temperature (Tg), Polymer chain architecture (random, block). rsc.orghud.ac.uk
Controlled Architecture Polymers Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) of a functionalized chromene monomer. rsc.orghud.ac.ukMethyl methacrylate (MMA), Methyl acrylate (MA)Precisely controlled number of photochromic units, Tailored switching kinetics. rsc.orghud.ac.ukBlock copolymer structure, Phase separation of polymer blocks. rsc.orghud.ac.uk
Main-Chain Chromene Polymers Step-growth polymerization (e.g., ADMET) of a difunctional this compound derivative. rsc.orgN/A (Homopolymer) or other difunctional monomersPotentially altered photo- and halochromic responses compared to pendant systems. rsc.orgPosition of linkage points on the chromene core. rsc.org

Table 1: Design and Functional Properties of Polymers with this compound Moieties

Future Directions and Emerging Research Avenues for 2,2 Diphenyl 2h Benzo G Chromene

Integration into Advanced Supramolecular Architectures

The dynamic nature of 2,2-diphenyl-2H-benzo[g]chromene makes it an exceptional candidate for the construction of advanced supramolecular architectures. These complex, well-organized systems are formed through non-covalent interactions, and the ability to control their assembly and disassembly with light is a key area of future research.

Dynamic self-assembly, where molecular components spontaneously form ordered structures, can be controlled by external stimuli. frontiersin.org The integration of photochromic units like benzo[g]chromene allows for light-triggered control over the formation and destruction of these assemblies. acs.orgnih.gov For instance, researchers have demonstrated that the change in a molecule's shape and polarity upon photoisomerization can drive or disrupt self-assembly processes, leading to the reversible formation of structures like fibers or aggregates in solution. acs.orgnih.gov This concept is being explored to create light-controllable hydrogels and other soft materials. nih.gov

Furthermore, the development of host-guest systems, where one molecule (the host) encapsulates another (the guest), is a promising avenue. The photo-switching of a benzo[g]chromene unit within a host structure could alter its binding affinity, allowing for the light-controlled capture and release of guest molecules. This has potential applications in targeted delivery and smart catalysis. The creation of complex supramolecular cages and macrocycles using dipyrrin (B1230570) complexes has shown how rigid linkers can lead to well-defined architectures, a strategy that could be adapted for chromene-based systems. frontiersin.org

Exploration of Novel Reactivity Patterns and Derivatizations

Expanding the chemical diversity of this compound through novel synthesis and derivatization methods is crucial for tuning its properties and unlocking new functionalities. While the core benzo[g]chromene skeleton provides the photochromic engine, its performance characteristics—such as switching speed, fatigue resistance, and the color of the open form—are highly dependent on the substituents attached to it.

Recent synthetic strategies have focused on creating functionalized benzo[g]chromene derivatives through efficient, one-pot multicomponent reactions. rsc.orgresearchgate.net These methods allow for the straightforward introduction of a wide variety of functional groups. For example, a facile photochemical strategy has been developed to synthesize benzo[g]chromene derivatives by leveraging the photoredox reaction of quinones, which induces an intramolecular cyclization. nih.govacs.org Other approaches include metal-free, three-step sequences involving Diels-Alder cycloadditions to build the chromene core with high regioselectivity. nih.gov

Future research will likely focus on:

Late-stage functionalization: Developing reactions to modify the benzo[g]chromene scaffold after its initial synthesis, allowing for the rapid creation of a library of compounds with diverse properties.

Introducing responsive groups: Incorporating other stimuli-responsive moieties to create multi-responsive materials that react to light, pH, temperature, or specific ions.

Enantioselective synthesis: Creating chirally pure versions of benzo[g]chromene derivatives, which could have applications in chiroptical switches and asymmetric catalysis.

The table below showcases examples of synthetic methods for various chromene derivatives, highlighting the versatility of synthetic chemistry in creating new molecular architectures.

Derivative TypeSynthetic ApproachKey FeaturesReference
Benzo[g]chromene DerivativesMulti-component reaction catalyzed by lipaseEnvironmentally friendly, high yield, simple work-up rsc.org
2,2-Diphenyl-2H-chromene DerivativesSynthesis with bromoalkoxy chainsInvestigated the effect of chain length on the conversion of closed to open forms researchgate.net
Benzo[g]chromene DerivativesPhotochemical intramolecular cyclizationUtilizes photoredox reaction of quinones, avoids expensive reagents nih.govacs.org
2H-Benzo[h]chromenesArylamine-catalyzed Mannich cyclization cascadeFacile synthesis method mdpi.com
6H-Benzo[c]chromenesIntermolecular Diels-Alder/aromatization sequenceMetal-free approach with high regioselectivity nih.gov
2,2-Disubstituted 2H-chromenesRhodium-catalyzed [5+1] annulationsFormation from alkenyphenols and allenes nih.gov

Development of Next-Generation Photoresponsive Materials

The intrinsic photochromism of this compound is the driving force for its application in next-generation photoresponsive materials. These "smart" materials can change their properties in response to light, making them suitable for a wide range of technologies. frontiersin.org The global market for photochromic materials is growing, fueled by innovations and an increasing demand for applications in electronics, healthcare, and textiles.

Future research is aimed at harnessing the photochromic properties of benzo[g]chromenes and related naphthopyrans for advanced applications:

Optical Memory and Processing: The two distinct states of the molecule (closed and open) can correspond to the "0" and "1" of binary data. Research is underway to create high-density optical data storage systems. A multidisciplinary project, PHOTOMIC, is exploring the use of photochromic materials to create reconfigurable photonic synapses for artificial neural networks, where the material's refractive index is modulated by light. cea.fr

Smart Windows and Eyewear: While already in commercial use, next-generation photochromic lenses and windows aim for faster switching times, better color neutrality, and improved durability. techsciresearch.comglobalgrowthinsights.com The goal is to create materials that adapt instantly to changing light conditions for optimal energy efficiency and visual comfort.

Actuators and Molecular Motors: The structural change during photoisomerization can be harnessed to generate mechanical motion at the nanoscale. By incorporating benzo[g]chromene derivatives into polymer chains or liquid crystal elastomers, it is possible to create materials that bend, twist, or contract when exposed to light. nih.gov

Interdisciplinary Research with Nanotechnology and Plasmonics

The convergence of photochromic chemistry with nanotechnology and plasmonics is a particularly exciting frontier. By coupling this compound with nanostructures, researchers can create hybrid materials with emergent properties that surpass those of the individual components.

Hybrid Nanomaterials: Covalently linking or non-covalently attaching photochromic molecules to nanoparticles, such as carbon nanomaterials (CNMs) or quantum dots, can lead to novel functionalities. nih.govresearchgate.net For example, the fluorescence of a quantum dot can be reversibly switched on and off by the photoisomerization of a nearby chromene molecule. researchgate.net This creates a photoswitchable fluorescent probe with potential uses in bioimaging and sensing. nih.gov

Plasmonic Coupling: Plasmonics involves the interaction of light with collective electron oscillations in metallic nanostructures. The strong electromagnetic fields generated near these nanostructures can enhance the light absorption of photochromic molecules, potentially increasing their switching efficiency. Conversely, the change in the absorption spectrum of the chromene upon isomerization can modulate the plasmon resonance of the nanoparticle, leading to tunable optical filters and sensors.

This interdisciplinary approach allows for the creation of sophisticated, intelligently responsive systems for applications in nanoelectronics, advanced sensors, and energy storage. nih.gov

Challenges and Opportunities in this compound Research

Despite its great potential, the widespread application of this compound and related compounds faces several challenges that also represent significant research opportunities.

Challenges:

Photofatigue: Like many organic photochromic compounds, benzo[g]chromenes can undergo irreversible side reactions over many switching cycles, leading to a loss of performance. A major challenge is to design new derivatives with enhanced stability and resistance to degradation.

Synthesis and Scalability: While many synthetic routes exist, the cost-effective, large-scale production of highly pure, functionalized benzo[g]chromenes remains a hurdle for commercial applications. Developing greener and more efficient synthetic protocols is a key objective. rsc.orgnih.gov

Solid-State Performance: Photochromic behavior is often most efficient in solution. In the solid state (e.g., in polymer films), mechanical stress and limited free volume can hinder the isomerization process. Creating robust solid-state materials without compromising switching performance is an ongoing challenge.

Opportunities:

Multi-Stimuli Response: An exciting opportunity lies in designing molecules that integrate photochromism with other responsive behaviors (e.g., thermo- or electrochromism), leading to materials that can be controlled by multiple inputs. mdpi.com

Biological Applications: The development of water-soluble and biocompatible benzo[g]chromene derivatives could open doors to applications in biology and medicine, such as photopharmacology and light-controlled bio-imaging, building on existing research into the biological activity of chromene scaffolds. tandfonline.comnih.govmdpi.commdpi.comresearchgate.net

Advanced Materials Design: The continued collaboration between synthetic chemists, materials scientists, and physicists presents a major opportunity to design and realize the next generation of photoresponsive materials with tailored properties for specific, high-impact applications. frontiersin.org

The journey of this compound from a laboratory curiosity to a key component in advanced technologies is driven by overcoming these challenges and seizing these opportunities through innovative and interdisciplinary research.

Q & A

Q. What role do 2H-benzo[g]chromenes play in developing multi-target kinase inhibitors?

  • Answer : The scaffold’s planar structure mimics ATP-binding pockets. Functionalization at C-3/C-4 with hydrogen-bond donors (e.g., -NH₂) enhances binding to kinase hinge regions. Kinome-wide profiling (e.g., against BRAF V600E or EGFR T790M mutants) identifies polypharmacological potential. Co-crystallization studies validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.